molecular formula C11H11NO2 B12887652 4-benzyl-3-methylisoxazol-5(4H)-one CAS No. 72745-66-5

4-benzyl-3-methylisoxazol-5(4H)-one

Cat. No.: B12887652
CAS No.: 72745-66-5
M. Wt: 189.21 g/mol
InChI Key: UFNHQGLDHDJURB-UHFFFAOYSA-N
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Description

4-Benzyl-3-methylisoxazol-5(4H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a benzyl group attached to the fourth position and a methyl group at the third position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-methylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl bromide with 3-methylisoxazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-methylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the isoxazole ring.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

4-Benzyl-3-methylisoxazol-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-benzyl-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: Lacks the benzyl group, making it less hydrophobic.

    4-Benzylisoxazole: Lacks the methyl group, affecting its steric properties.

    5-Methylisoxazole: Different substitution pattern, leading to varied reactivity.

Uniqueness

4-Benzyl-3-methylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its hydrophobicity and steric interactions, making it a valuable compound in various research applications.

Properties

CAS No.

72745-66-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-benzyl-3-methyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

UFNHQGLDHDJURB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1CC2=CC=CC=C2

Origin of Product

United States

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